(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol
Description
(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol is a chiral alcohol featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and an ethanol moiety at the 1R and 4R positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules. Its structure is characterized by a rigid dioxolane ring, which stabilizes specific conformations and enhances stereoselectivity in reactions .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI Key |
YJZDTHNWQIMGBF-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@H]1COC(O1)(C)C)O |
Canonical SMILES |
CC(C1COC(O1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol typically starts from chiral precursors or employs asymmetric synthesis techniques to establish the stereochemistry. The 1,3-dioxolane ring is often constructed via acetalization of a suitable diol or aldehyde with acetone or related ketones, followed by introduction of the hydroxyethyl side chain.
Preparation via Chiral Building Blocks
A notable approach described in the literature involves the use of chiral C4 building blocks, which are versatile intermediates for synthesizing 2-aminoalkanols and related compounds. For example, the synthesis of (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethylammonium benzoate demonstrates the utility of this chiral dioxolane scaffold in stereospecific transformations relevant to pharmaceutical targets such as HIV-protease inhibitors.
This method highlights the importance of maintaining stereochemical integrity during the synthesis, often achieved by using optically active starting materials and mild reaction conditions to avoid epimerization.
Sodium Hydride Mediated Reactions in Tetrahydrofuran
One practical preparation involves the reaction of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with nucleophiles in the presence of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere. The reaction is conducted at temperatures ranging from 0 to 80 °C over 16 hours. The product is then isolated by quenching with cold water, extraction, and purification via silica gel chromatography.
| Parameter | Details |
|---|---|
| Reagents | (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, sodium hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 to 80 °C |
| Time | 16 hours |
| Atmosphere | Inert (Nitrogen) |
| Work-up | Quenching with ice-cold water, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Silica gel column chromatography (DCM/MeOH eluent) |
| Yield | Approx. 31% |
This method is useful for introducing substituents at the dioxolane ring, although the yield is moderate, indicating potential for optimization.
Mitsunobu Reaction for Ether Formation
Another significant synthetic route employs the Mitsunobu reaction, where (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol reacts with 2-chloropyrimidin-5-ol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–20 °C for 12 hours. This reaction forms the corresponding ether with a higher yield of approximately 59.5%.
| Parameter | Details |
|---|---|
| Reagents | (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, 2-chloropyrimidin-5-ol, triphenylphosphine, DEAD |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 to 20 °C |
| Time | 12 hours |
| Work-up | Quenching with water, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Silica gel chromatography (35% EtOAc in hexane) |
| Yield | Approx. 59.5% |
This method is advantageous for installing functional groups on the dioxolane ring while preserving stereochemistry.
Analytical and Structural Considerations
The compound this compound is characterized by its stereochemical descriptors (1R,4R), indicating the absolute configuration at the carbon centers. Its structure includes a 1,3-dioxolane ring with two methyl substituents at the 2-position and a hydroxyethyl group at the 4-position.
- Molecular formula: C6H12O3
- Molecular weight: Approx. 132.16 g/mol
- CAS Registry Number: Various related compounds include 32233-43-5 for stereoisomers.
The stereochemistry is crucial for its application as a chiral building block in pharmaceutical synthesis, especially for compounds requiring high enantiomeric purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sodium Hydride in THF | (R)-Dioxolan-4-yl methanol, NaH, 0–80 °C, 16 h | ~31 | Moderate yield; inert atmosphere required |
| Mitsunobu Reaction | Triphenylphosphine, DEAD, 2-chloropyrimidin-5-ol, THF, 0–20 °C, 12 h | ~59.5 | Higher yield; stereochemical integrity preserved |
| Chiral Building Block Synthesis | Use of optically active intermediates, mild conditions | Variable | Enables stereospecific synthesis of derivatives |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Benzyloxy-Substituted Derivatives
- Example : (4R,1′S)-4-(1-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane (6-erythro) and (4R,1′R)-4-(1-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane (6-threo) .
- Structural Differences: The benzyloxy group replaces the ethanol moiety in the target compound.
- These derivatives are synthesized via NaH-mediated benzylation, highlighting their utility in protecting hydroxyl groups during multi-step syntheses .
Glycerol-Derived Triazoles
- Example : 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl derivatives (4g and 4h) .
- Structural Differences : A triazole ring is appended to the dioxolane core via a methylene linker.
- Impact : These compounds exhibit potent antifungal activity (ED50 = 0.44–0.83 mg L⁻¹ against C. gloeosporioides), outperforming tebuconazole. The triazole moiety likely enhances target binding, while the dioxolane improves metabolic stability .
Hydroxymethyl and Ethanol Derivatives
- Example: 2-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (247) .
- Structural Differences : Contains an additional hydroxymethyl group on the dioxolane ring.
- Impact : Increased hydrophilicity compared to the target compound. Synthesized via LAH reduction, this derivative is a key intermediate in natural product synthesis, demonstrating the role of hydroxyl groups in directing reactivity .
Biological Activity
(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol, a compound featuring a dioxolane ring, has garnered attention in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry and biochemistry due to its ability to interact with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.25 g/mol. The compound is characterized by a dioxolane moiety which contributes to its unique chemical reactivity and biological interactions.
1. Antiviral Properties
Research indicates that compounds containing dioxolane structures often exhibit antiviral properties. For instance, derivatives of dioxolane have been studied as precursors for nucleoside analogs used in antiviral therapies. A notable example includes the synthesis of nucleoside mimetics that can inhibit viral replication processes, particularly in the context of HIV and HBV therapies .
2. Solvent Applications
This compound has been explored as a bio-based solvent due to its favorable solubility parameters and lower toxicity compared to traditional solvents. A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent, demonstrating the potential for this compound to serve as a safer solvent in chemical processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Nucleoside Analog Synthesis | Investigated the synthesis of nucleoside mimetics from dioxolane derivatives | Showed that these compounds could act as effective antiviral agents against HIV |
| Development of Bio-based Solvents | Evaluated methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate | Demonstrated lower toxicity and environmental impact compared to conventional solvents |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in viral replication.
- Solvent Properties : As a solvent, it can facilitate reactions by providing a medium that reduces toxicity while maintaining effective solvation dynamics.
Q & A
Q. What are the established synthetic routes for (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol, and what are their key methodological considerations?
The compound is typically synthesized via stereoselective reduction of a ketone intermediate. For example, lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C is used to reduce the carbonyl group of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde , yielding the secondary alcohol with retention of stereochemistry . Critical steps include:
Q. How is the stereochemical purity of this compound validated experimentally?
Stereochemical integrity is confirmed using:
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound exhibits moderate polarity due to its dioxolane ring and hydroxyl group:
- Solubility : High in THF, dichloromethane (DCM), and ethyl acetate; limited in water (<1 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases, which may hydrolyze the dioxolane ring .
Advanced Research Questions
Q. How can conflicting diastereomeric ratios in synthetic batches be resolved?
Discrepancies in diastereomer ratios (e.g., 55:45 in some protocols ) often arise from incomplete stereocontrol during nucleophilic additions. Mitigation strategies include:
- Optimizing reaction conditions : Lowering temperature (-20°C) or using chiral auxiliaries to enhance selectivity.
- Post-synthetic purification : Preparative HPLC or recrystallization to isolate the desired diastereomer .
- Computational modeling : DFT calculations (e.g., Gibbs free energy differences between isomers) guide reaction design to favor the (1R,4R) configuration .
Q. What methodologies are recommended for probing the compound’s reactivity in complex reaction systems (e.g., glycosylation or cross-coupling)?
- Protecting group strategies : Benzyl or silyl ethers (e.g., tert-butyldiphenylsilyl) protect the hydroxyl group during subsequent reactions, as demonstrated in the synthesis of L-783,277 derivatives .
- Kinetic studies : Monitor reaction progress via inline IR spectroscopy to track hydroxyl group participation.
- Mechanistic probes : Isotopic labeling (e.g., D2O exchange) to confirm hydrogen-bonding interactions in catalytic processes .
Q. How can thermodynamic stability data explain the predominance of specific isomers?
The (1R,4R) isomer is thermodynamically favored due to reduced steric strain. Computational studies (e.g., at the B3LYP/6-31G* level) show a 1.7 kcal/mol stability advantage over alternative configurations, correlating with a ~95:5 isomer distribution at equilibrium . Key factors include:
- Axial vs. equatorial substituents : Methyl groups in equatorial positions minimize 1,3-diaxial repulsions.
- Hydrogen-bonding networks : Intramolecular H-bonding between the hydroxyl and dioxolane oxygen stabilizes the (1R,4R) form .
Q. What analytical challenges arise when characterizing derivatives of this compound, and how are they addressed?
- Overlapping NMR signals : Use 2D techniques (e.g., COSY, HSQC) to resolve crowded regions in spectra .
- Low volatility for GC-MS : Derivatize with trimethylsilyl (TMS) groups to enhance volatility.
- Chiral impurities : Employ circular dichroism (CD) spectroscopy to detect trace enantiomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
